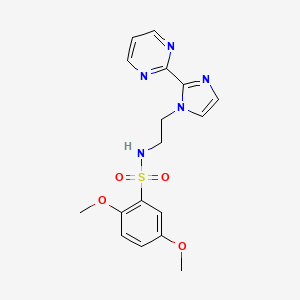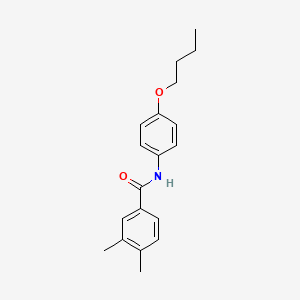
N-(4-butoxyphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea is a compound that has been used in early discovery research . It has a linear formula of C19H25N3OS .
Synthesis Analysis
N-(4-butoxyphenyl)acetamide can be synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Molecular Structure Analysis
The molecular structure of a similar compound, N,N’-Bis(4-butoxyphenyl)dodecanediamide, has been analyzed. It has a molecular formula of C32H48N2O4 .Chemical Reactions Analysis
In the synthesis of N-(4-butoxyphenyl)acetamide, an SN2 nucleophilic substitution reaction is involved .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 4-BUTOXYACETANILIDE, have been analyzed. It has a molecular formula of C12H17NO2 .Aplicaciones Científicas De Investigación
Mitosis Inhibition in Plant Cells
A study by Merlin et al. (1987) on a series of N-substituted benzamide compounds, including those with alterations in the phenyl substitution at the 3 or 4 position, found that certain compounds were powerful and selective inhibitors of mitosis in plant cells. This suggests potential applications in agricultural research, particularly in the development of herbicides targeting cell division in weeds without affecting mitochondria or chloroplast activities (Merlin et al., 1987).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized a new series of fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, which can be used to develop ultrasensitive fluorescent molecular probes. These probes are valuable for studying a variety of biological events and processes, indicating their potential in biomedical research and diagnostics (Diwu et al., 1997).
Antitumor Activity and Bioreductive Drug Enhancement
Research into the antitumor activity of certain benzamide derivatives and their combination with bioreductive drugs has demonstrated potential in enhancing therapeutic ratios in cancer treatment. Studies show that combining these compounds with other agents can significantly improve anti-tumor activity, suggesting a method to enhance the efficacy of cancer treatments (Lash et al., 1998).
Novel Ionophore for Potentiometric Sensors
Hassan et al. (2003) utilized a liver drug, specifically a dimethyl-dimethoxy derivative, as a novel ionophore in constructing a membrane sensor for barium ions. This work underscores the potential of benzamide derivatives in developing new sensors for environmental monitoring and analytical chemistry applications (Hassan et al., 2003).
Antioxidant Properties and Polymer Stability
Studies on N,N'-substituted p-phenylenediamines, including dimethylbenzamide derivatives, have shown that these compounds can act as effective antioxidants, particularly in the rubber industry. Their oxidation products and antioxidant capabilities highlight the importance of these compounds in enhancing the durability and stability of polymers (Rapta et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-18-10-8-17(9-11-18)20-19(21)16-7-6-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOLEWZWNKQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

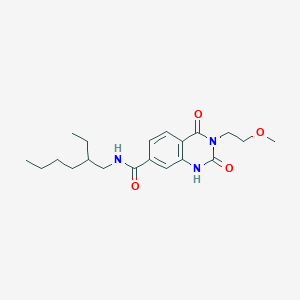
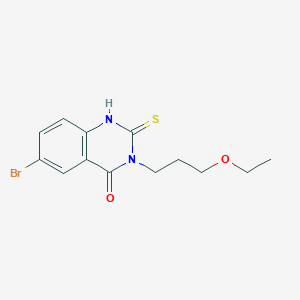
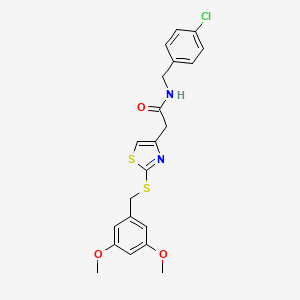
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
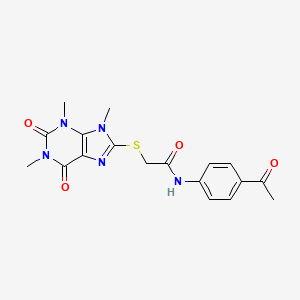
![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)
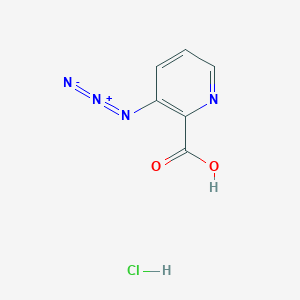
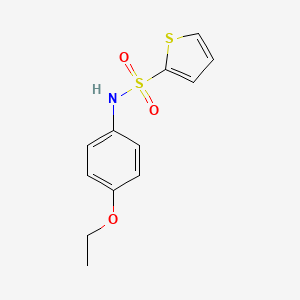
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
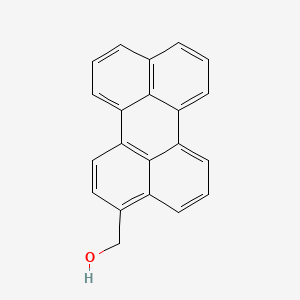
![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)
![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)
